Dimethyl dicarbonate is an organic compound with the chemical formula CHO. It appears as a colorless liquid and is primarily used as a food preservative and in various industrial applications. This compound is recognized for its ability to inactivate spoilage microorganisms, particularly in wine, by modifying key enzyme proteins, which leads to the inhibition of glycolysis and ultimately cell death . Its low toxicity and rapid hydrolysis to methanol and carbon dioxide make it a favorable alternative to traditional preservatives like potassium sorbate .
In beverages, DMDC acts as a sterilant by inactivating microorganisms like bacteria, yeast, and mold. This effect is achieved through the methylation of essential proteins in these organisms []. The methoxycarbonyl groups of DMDC react with nucleophilic groups (e.g., amines, thiols) on these proteins, leading to their inactivation and ultimately cell death [].
Dimethyl dicarbonate is versatile in its reactivity. It can undergo hydrolysis in aqueous solutions, yielding methanol and carbon dioxide:
At elevated temperatures, dimethyl dicarbonate can participate in methylation reactions with various nucleophiles. For instance, at around 90 °C, it facilitates methoxycarbonylation, while at higher temperatures, it favors methylation processes . Its ambident nature allows for selective reactions depending on the conditions applied, making it useful in fine chemical synthesis .
Dimethyl dicarbonate exhibits significant biological activity as an antimicrobial agent. It effectively targets and modifies amino acid residues in enzymes critical for microbial metabolism, such as alcohol dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. This modification leads to rapid inactivation of yeast and bacteria in beverages like wine . The compound's ability to hydrolyze quickly into non-toxic byproducts further enhances its appeal as a processing aid rather than a chemical preservative .
The synthesis of dimethyl dicarbonate can be achieved through several methods:
These methods emphasize the compound's production via environmentally friendly processes that minimize toxic byproducts.
Dimethyl dicarbonate is primarily used in:
Research has shown that dimethyl dicarbonate interacts with specific enzyme proteins through modifications that lead to functional inactivation. Notably, studies highlight the role of histidine residues in enzymes where imidazole groups are primarily involved in the reaction with dimethyl dicarbonate. This interaction significantly correlates with reduced enzyme activity across various biological systems, showcasing its potential as a non-thermal sterilization technology .
Dimethyl dicarbonate shares similarities with other carbonates but possesses unique characteristics that distinguish it:
Compound | Chemical Formula | Unique Features |
---|---|---|
Dimethyl Carbonate | CHO | Eco-friendly methylation agent; low toxicity |
Diethyl Carbonate | CHO | Higher homologues; less reactive than dimethyl dicarbonate |
Methyl Acetate | CHO | Common solvent; less selective for methylation |
Ethyl Methyl Carbonate | CHO | Less commonly used; similar reactivity |
Dimethyl dicarbonate's rapid hydrolysis and effectiveness against spoilage organisms make it particularly valuable in food preservation compared to these similar compounds . Its ability to selectively modify enzyme activity sets it apart from others that may not possess such targeted biological effects.
Dimethyl dicarbonate is an organic compound with the molecular formula C₄H₆O₅ [1] [2] [3]. The compound has a molecular weight of 134.09 grams per mole and an exact mass of 134.0215 atomic mass units [4] [22] [26]. The Chemical Abstracts Service registry number for this compound is 4525-33-1 [1] [4] [5].
The International Union of Pure and Applied Chemistry name for this compound is dimethyl dicarbonate, although it is also known by the systematic name methoxycarbonyl methyl carbonate [21] [22] [24]. The compound's chemical structure consists of two carbonate groups linked by an oxygen bridge, with methyl groups attached to each carbonate moiety [1] [21]. The canonical Simplified Molecular Input Line Entry System representation is COC(=O)OC(=O)OC, and the International Chemical Identifier key is GZDFHIJNHHMENY-UHFFFAOYSA-N [21] [22].
Alternative names for dimethyl dicarbonate include Velcorin, dimethyl pyrocarbonate, dicarbonic acid dimethyl ester, and pyrocarbonic acid dimethyl ester [1] [2] [22]. The compound belongs to the chemical class of organooxygen compounds and is functionally related to carbonic acid [5] [25].
Dimethyl dicarbonate appears as a colorless, transparent liquid at room temperature [2] [5] [6]. The compound exhibits a slightly pungent, fruity odor at high concentrations [2] [10]. Under standard conditions, the substance maintains its liquid state, though it can solidify below its melting point [10] [13].
The melting point of dimethyl dicarbonate ranges from 15 to 17 degrees Celsius [5] [10] [13]. Below this temperature range, the compound may crystallize and require reliquification before use [10] [13]. The boiling point occurs at 45 to 46 degrees Celsius under reduced pressure of 5 millimeters of mercury [5] [13]. At atmospheric pressure, the compound decomposes at approximately 172 degrees Celsius before reaching its normal boiling point [15].
The density of dimethyl dicarbonate is 1.25 grams per milliliter at 25 degrees Celsius [2] [5] [6]. The refractive index of the compound is 1.395 [15]. The vapor pressure at 20 degrees Celsius is 0.7 hectopascals, equivalent to 0.525 millimeters of mercury [5] [10]. The flash point is 80 degrees Celsius, and the autoignition temperature is approximately 465 degrees Celsius [5] [10] [18].
Table 1: Physical Properties of Dimethyl Dicarbonate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₆O₅ | [1] [2] [3] |
Molecular Weight | 134.09 g/mol | [1] [2] [4] |
Exact Mass | 134.0215 u | [22] [26] |
Melting Point | 15-17°C | [5] [10] [13] |
Boiling Point | 45-46°C at 5 mm Hg | [5] [13] |
Density | 1.25 g/mL at 25°C | [2] [5] [6] |
Appearance | Colorless liquid | [2] [5] [6] |
Refractive Index | 1.395 | [15] |
Vapor Pressure | 0.7 hPa at 20°C | [5] [10] |
Flash Point | 80°C | [5] [13] |
Autoignition Temperature | 465°C | [5] [10] |
Dimethyl dicarbonate exhibits limited solubility in water, with a reported solubility of 35 grams per liter at ambient temperature [5] [18]. However, this solubility measurement is complicated by the compound's tendency to undergo hydrolysis in aqueous solutions [5] [10]. The hydrolysis reaction produces carbon dioxide and methanol as primary decomposition products [2] [10] [18].
The partition coefficient for dimethyl dicarbonate, expressed as the logarithm of the octanol-water partition coefficient, is estimated at -0.86 [18]. This negative value indicates that the compound has a greater affinity for the aqueous phase compared to the organic phase, which is consistent with its polar nature and ability to interact with water molecules [18].
The compound demonstrates miscibility with various organic solvents, including toluene [25]. In alcoholic solutions, dimethyl dicarbonate exhibits solubility and reactivity, forming ethyl methyl carbonate when exposed to ethanol [2]. The polar surface area of the molecule is 61.8 square angstroms, contributing to its solubility characteristics [4] [13].
The hydrolysis kinetics of dimethyl dicarbonate are temperature-dependent [5] [10]. Complete hydrolysis occurs within one hour at 30 degrees Celsius and within five hours at 10 degrees Celsius [5] [10]. This rapid hydrolysis in aqueous environments significantly affects the compound's effective solubility and stability in water-containing systems [10] [12].
Flammable;Corrosive;Acute Toxic;Irritant